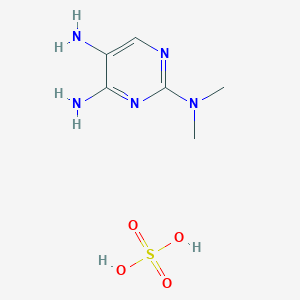![molecular formula C14H22N4O3S B14008739 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine CAS No. 57725-15-2](/img/structure/B14008739.png)
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine is an organic compound that belongs to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring.
Preparation Methods
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine involves several steps. One common method includes the reaction of 4-methylpiperazine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Scientific Research Applications
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as a scaffold for designing kinase inhibitors.
Biological Research: The compound is studied for its potential effects on various biological pathways, including its role in inhibiting specific enzymes.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to various biological effects, including the suppression of cell proliferation in certain types of cancer .
Comparison with Similar Compounds
4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine can be compared with other similar compounds, such as:
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent inhibitor of the BCR-ABL kinase, used in cases where imatinib resistance is observed.
These comparisons highlight the unique structural features and specific applications of this compound in medicinal chemistry and pharmacology.
Properties
CAS No. |
57725-15-2 |
|---|---|
Molecular Formula |
C14H22N4O3S |
Molecular Weight |
326.42 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H22N4O3S/c1-16-4-6-17(7-5-16)13-2-3-15-12-14(13)22(19,20)18-8-10-21-11-9-18/h2-3,12H,4-11H2,1H3 |
InChI Key |
HSXQRRUCNVTRBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


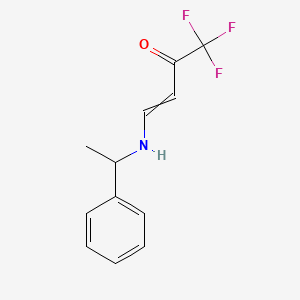
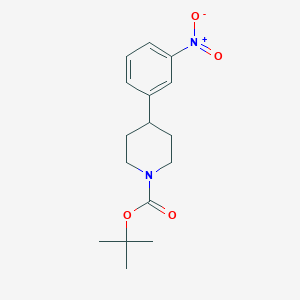
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
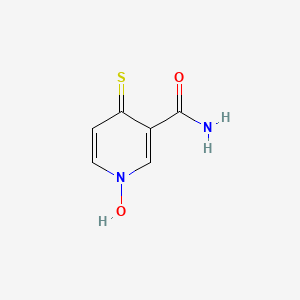

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
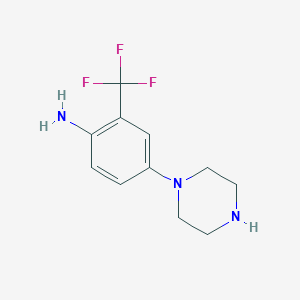
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
